2-Morpholin-4-ylpropanoic acid

Description

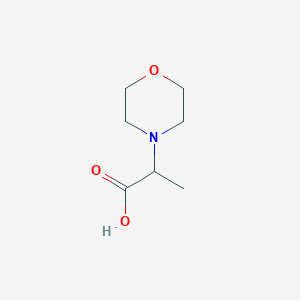

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-morpholin-4-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-6(7(9)10)8-2-4-11-5-3-8/h6H,2-5H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEJKUVSYIGOBAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30390002 | |

| Record name | 2-morpholin-4-ylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89895-81-8 | |

| Record name | 2-morpholin-4-ylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30390002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 89895-81-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemo Enzymatic Approaches for 2 Morpholin 4 Ylpropanoic Acid

Advanced Synthetic Strategies for Stereoselective Production

The stereoselective synthesis of 2-morpholin-4-ylpropanoic acid is critical, as the chirality at the C2 position of the propanoic acid moiety can significantly influence its biological and chemical properties. Advanced strategies are employed to control this stereocenter with high precision.

Chiral pool synthesis is a versatile strategy that utilizes readily available, enantiopure natural products as starting materials. mdpi.com This approach is particularly advantageous when the target molecule's structure has similarities to the chiral precursor, potentially reducing the number of synthetic steps and avoiding complex asymmetric induction methods. mdpi.comrsc.org For the synthesis of chiral this compound, common chiral pool sources like amino acids and hydroxy acids (e.g., lactic acid, malic acid) are ideal starting points. researchgate.net

For instance, a synthesis could commence from (S)-alanine or (S)-lactic acid. The inherent chirality of these precursors is carried through the synthetic sequence to establish the stereocenter in the final product. A plausible route starting from (S)-2-bromopropionic acid (derivable from (S)-alanine) would involve nucleophilic substitution with morpholine (B109124) to yield the desired enantiomer of this compound.

Table 1: Potential Chiral Pool Precursors and Synthetic Approaches

| Chiral Precursor | Key Transformation | Resulting Stereochemistry |

| (S)-Alanine | Diazotization followed by bromination, then N-alkylation with morpholine. | (S)-2-Morpholin-4-ylpropanoic acid |

| (R)-Lactic Acid | Conversion to a sulfonate leaving group (e.g., tosylate), followed by nucleophilic substitution with morpholine. | (S)-2-Morpholin-4-ylpropanoic acid |

| (S)-Malic Acid | Selective functional group manipulation to isolate the chiral propanoic acid backbone before introduction of the morpholine moiety. researchgate.net | (S)-2-Morpholin-4-ylpropanoic acid |

Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, enabling the creation of chiral centers from achiral starting materials with high enantioselectivity. nih.gov This is achieved using chiral catalysts that create a chiral environment for the reaction. For this compound, key bond formations include the C-N bond between the morpholine nitrogen and the propanoic acid backbone, and potentially C-C bonds if the backbone is constructed during the synthesis.

Catalytic methods for the enantioselective synthesis of substituted morpholines have been developed. For example, a one-pot tandem reaction combining titanium-catalyzed hydroamination of aminoalkyne substrates (forming a C-N bond) followed by ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) can produce chiral 3-substituted morpholines with high yields and enantiomeric excesses (ee) of >95%. organic-chemistry.org Mechanistic studies suggest that hydrogen-bonding interactions between the substrate and the catalyst are crucial for achieving high enantioselectivity. organic-chemistry.org While this example produces a 3-substituted morpholine, the principles of asymmetric C-N bond formation are directly applicable.

Similarly, asymmetric C-C bond formation is a cornerstone of modern synthesis. researchgate.net Methodologies for the copper-catalyzed asymmetric conjugate addition of Grignard reagents to various heterocyclic substrates have been developed, demonstrating the utility of Lewis acids in activating substrates and controlling selectivity. rug.nl Such strategies could be adapted to construct the chiral propanoic acid moiety before or during the attachment of the morpholine ring.

Enantioselective organocatalysis, which uses small, chiral organic molecules as catalysts, has emerged as a key tool in asymmetric synthesis, often providing a green and direct route to highly functionalized chiral products. nih.gov While many studies have shown pyrrolidine-based catalysts to be highly efficient, recent research has also explored morpholine-based organocatalysts. nih.gov

A notable development is the novel three-step, one-pot procedure for the enantioselective synthesis of N-protected morpholines with chiral alkyl groups at the C2 position. nih.gov This method employs simple aldehydes and commercial organocatalysts, avoiding reliance on the chiral pool. The sequence involves asymmetric α-chlorination, reductive amination, and cyclization to afford enantioenriched C2-functionalized morpholines with good to excellent enantiomeric excess (76–98% ee). nih.gov The ability to use either the (R)- or (S)-enantiomer of the organocatalyst allows for the selective synthesis of either enantiomer of the product. nih.gov Another organocatalytic approach involves the asymmetric halocyclization of alkenol substrates to furnish morpholines containing a quaternary stereocenter in excellent yields and enantioselectivities. rsc.org

Convergent and Divergent Synthetic Pathways to this compound Derivatives

The synthesis of derivatives of this compound can be approached through either convergent or divergent strategies, each offering distinct advantages for creating molecular diversity. nih.gov

A divergent synthesis , conversely, begins with a common precursor that is elaborated into a library of diverse compounds. nih.gov For derivatives of this compound, a suitable starting point could be 2-bromo-3-(morpholin-4-yl)propionic acid ester. researchgate.net This common intermediate could undergo various transformations. For instance, the ester could be hydrolyzed to the acid, converted to amides using a variety of amines, or reduced to the corresponding alcohol. The bromine atom could also be substituted by a range of nucleophiles via S(_N)2 reactions, leading to a wide array of derivatives with different functionalities at the C2 position.

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. mdpi.com

Key green chemistry considerations include:

Catalysis: Asymmetric catalysis and organocatalysis (discussed in 2.1.2 and 2.1.3) are inherently green as they use small amounts of catalysts to generate large quantities of product, avoiding the use of stoichiometric chiral auxiliaries which generate significant waste.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions like additions and cyclizations generally have higher atom economy than substitutions or eliminations.

Safer Solvents: The choice of solvent is crucial. Efforts are made to replace hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or supercritical fluids. N-formylmorpholine, a derivative of morpholine itself, has been investigated as a green, non-toxic, and non-corrosive solvent for the synthesis of heterocyclic compounds. ajgreenchem.com

Energy Efficiency: One-pot reactions, where multiple synthetic steps are carried out in the same reactor without isolating intermediates, save energy, time, and resources. The organocatalytic synthesis of C2-functionalized morpholines is an excellent example of this principle. nih.gov

Novel Protecting Group Strategies for Carboxylic Acid and Amine Functionalities

In multi-step syntheses, protecting groups are often essential to temporarily mask reactive functional groups and prevent unwanted side reactions. jocpr.com The synthesis of this compound and its derivatives requires careful management of the carboxylic acid group and, in many routes, a precursor secondary amine of the morpholine ring.

Carboxylic Acid Protection: The carboxylic acid is typically protected as an ester. oup.com The choice of ester is critical and depends on the reaction conditions that will be used in subsequent steps. slideshare.netorganic-chemistry.org

Table 2: Common Protecting Groups for Carboxylic Acids

| Protecting Group | Formation Reagent(s) | Cleavage Condition(s) | Key Features |

| Methyl/Ethyl Ester | Methanol/Ethanol, Acid catalyst | Base hydrolysis (e.g., NaOH) or Acid hydrolysis | Simple to form, but cleavage conditions can be harsh for sensitive molecules. oup.com |

| tert-Butyl (Boc) Ester | Isobutene, Acid catalyst | Strong acid (e.g., TFA, HCl) | Stable to base and nucleophiles, removed under non-hydrolytic acidic conditions. oup.comorganic-chemistry.org |

| Benzyl (Bn) Ester | Benzyl alcohol, Acid catalyst | Hydrogenolysis (H(_2), Pd/C) | Stable to a wide range of conditions; cleavage is mild and orthogonal to many other groups. oup.com |

| Allyl Ester | Allyl alcohol, Acid catalyst | Pd(0) catalysis | Cleavage conditions are very mild and orthogonal to acid/base labile and hydrogenolysis-sensitive groups. nih.gov |

| Silyl Ester (e.g., TMS) | Trimethylsilyl chloride (TMSCl) | Mild aqueous acid or fluoride (B91410) ions | Very labile, suitable for temporary protection. oup.com |

Amine Protection: The target molecule contains a tertiary amine. However, its synthesis often starts from morpholine, a secondary amine. To control N-alkylation and prevent undesired reactions, the morpholine nitrogen may need protection. Common amine protecting groups include carbamates like tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc). oup.comneliti.com These groups are introduced to prevent the amine from acting as a base or nucleophile. neliti.com For instance, a sulfinamide group has been used as a temporary protecting group for the amine in the conversion of 1,2-amino alcohols into morpholines, which can be easily removed under acidic conditions. researchgate.net

Orthogonal Strategies: In complex syntheses, orthogonal protecting groups are invaluable. These are groups that can be removed under distinct conditions without affecting each other. jocpr.comneliti.com For example, a molecule could contain a Boc-protected amine (acid-labile) and a benzyl-protected carboxylic acid (removed by hydrogenolysis). This allows for the selective deprotection and reaction of one functional group while the other remains masked. neliti.com The judicious use of allyl protecting groups has been highlighted in the synthesis of a key precursor for DNA-dependent protein kinase inhibitors, which features a 2-morpholin-4-yl moiety. nih.gov

Flow Chemistry and Continuous Manufacturing Techniques for Scalable Synthesis

The transition from batch processing to continuous manufacturing, particularly through the adoption of flow chemistry, represents a significant advancement in the synthesis of pharmaceutical intermediates and active ingredients. For a compound such as this compound, these techniques offer the potential for enhanced safety, improved product quality, and greater scalability. While specific literature detailing the continuous synthesis of this compound is not extensively available, the principles of flow chemistry can be applied to its established synthetic routes, such as the N-alkylation of morpholine.

In a continuous flow setup for the synthesis of this compound, reactants would be continuously pumped through a network of tubes and reactors. This approach allows for precise control over reaction parameters, including temperature, pressure, and reaction time, leading to more consistent product yields and purity. The high surface-area-to-volume ratio in flow reactors facilitates efficient heat exchange, mitigating the risks associated with exothermic reactions that can occur during the alkylation of amines.

A key advantage of continuous manufacturing is the ability to integrate multiple reaction and purification steps into a single, seamless process. This "end-to-end" synthesis can significantly reduce production time and costs. For the production of this compound, a flow process could involve the initial N-alkylation reaction followed by in-line extraction, purification, and crystallization, yielding the final product without the need for isolating intermediates.

The implementation of Process Analytical Technology (PAT) is another crucial aspect of modern continuous manufacturing. By incorporating real-time monitoring of critical process parameters and quality attributes, PAT ensures that the synthesis of this compound consistently meets the required specifications. This data-driven approach allows for immediate adjustments to the process, minimizing batch-to-batch variability and reducing the likelihood of out-of-specification products.

Furthermore, chemo-enzymatic strategies can be effectively integrated into continuous flow systems. nih.gov Biocatalytic methods are gaining traction as a greener alternative to traditional chemical synthesis. nih.gov For instance, an immobilized enzyme could be used in a packed-bed reactor to catalyze a key step in the synthesis of this compound, offering high selectivity and reducing the need for harsh reagents. nih.gov The use of enzymes in a continuous setup not only enhances the sustainability of the process but can also lead to products with higher enantiomeric purity, which is often a critical consideration for pharmaceutical applications. nih.gov

The development of scalable and efficient synthetic methodologies is crucial for meeting the industrial demand for compounds like this compound. e3s-conferences.org Continuous flow chemistry and chemo-enzymatic approaches provide a robust framework for achieving this, offering a pathway to more sustainable, cost-effective, and higher-quality chemical manufacturing. drug-dev.com

| Parameter | Batch Processing | Flow Chemistry |

| Scalability | Often requires re-optimization of reaction conditions | Readily scalable by extending operation time or using parallel reactors |

| Safety | Higher risk due to large volumes of reactants and potential for thermal runaway | Improved safety due to small reaction volumes and efficient heat exchange |

| Process Control | Limited control over reaction parameters, leading to potential variability | Precise control over temperature, pressure, and residence time |

| Product Quality | Batch-to-batch variability can be a challenge | Consistent product quality and purity |

| Integration | Difficult to integrate multiple steps | Seamless integration of reaction and purification steps |

Medicinal Chemistry and Pharmacological Investigations of 2 Morpholin 4 Ylpropanoic Acid Analogues

Structure-Activity Relationship (SAR) Studies of 2-Morpholin-4-ylpropanoic Acid Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. nih.govresearchgate.net For derivatives of this compound, these investigations typically focus on systematic modifications of the morpholine (B109124) ring and the propanoic acid side chain to optimize potency, selectivity, and pharmacokinetic properties.

Impact of Substitutions on the Morpholine Ring on Biological Activity

The morpholine ring of the this compound scaffold presents several positions for substitution, allowing for the fine-tuning of a molecule's interaction with its biological target. SAR studies have consistently shown that adding substituents to the morpholine ring can dramatically alter the pharmacological profile of the parent compound, leading to a wide range of activities including anticancer, anti-inflammatory, and antimicrobial effects. e3s-conferences.org

For instance, research into 2-morpholino-4-anilinoquinoline derivatives as potential anticancer agents revealed that the nature of the substituent on an associated aniline (B41778) ring significantly impacts cytotoxicity. A study evaluating these compounds against the HepG2 human liver cancer cell line found that derivatives with electron-withdrawing or donating groups at specific positions exhibited varied potencies. nih.govrsc.org Specifically, compounds featuring chloro, methyl, and methoxy (B1213986) substitutions displayed potent activity, with IC₅₀ values in the low micromolar range, indicating that electronic and steric factors play a crucial role in their anticancer effects. rsc.org

| Compound ID | Aniline Ring Substituent (R) | Cytotoxicity against HepG2 (IC₅₀ in µM) |

| 3c | 4-Chloro | 11.42 |

| 3d | 4-Methyl | 8.50 |

| 3e | 4-Methoxy | 12.76 |

Table 1: Cytotoxic activity of substituted 2-morpholino-4-anilinoquinoline derivatives against the HepG2 cell line. Data sourced from studies on quinoline-based anticancer agents. rsc.org

These findings underscore the principle that even subtle modifications to the periphery of the morpholine scaffold can lead to significant changes in biological outcomes. SAR studies have revealed that substitutions with aromatic rings containing halogen groups can increase inhibitory action against cancer cell lines. e3s-conferences.org

Modulations of the Propanoic Acid Moiety and their Pharmacological Effects

The propanoic acid portion of the scaffold is a key site for chemical modification aimed at influencing a compound's activity and physicochemical properties. The carboxylic acid group is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and is often essential for their biological activity. humanjournals.comresearchgate.net However, this acidic moiety can also be associated with side effects, such as gastrointestinal irritation. humanjournals.com

Medicinal chemists have explored various modifications to the propanoic acid group to enhance therapeutic profiles. These modulations include:

Esterification: Converting the carboxylic acid to an ester can create a prodrug, which may improve oral bioavailability and reduce local irritation. The ester is later hydrolyzed in vivo to release the active carboxylic acid.

Amide Formation: The synthesis of amide derivatives from the carboxylic acid can alter the molecule's hydrogen bonding capacity, solubility, and interaction with biological targets. Studies have shown that forming amide derivatives of some NSAIDs can result in enhanced anti-inflammatory activity. humanjournals.com

Bioisosteric Replacement: The carboxylic acid can be replaced with other acidic functional groups, known as bioisosteres, such as tetrazoles or hydroxamic acids. Research has shown that replacing the carboxyl group with these bioisosteres can sometimes lead to compounds with lower anti-inflammatory or ulcerogenic activity, indicating the importance of the original carboxyl group for certain pharmacological effects. researchgate.net However, in other contexts, such as the modification of ketoprofen, conversion of the carboxylic acid to a hydroxamic acid moiety was found to be beneficial for anti-inflammatory activity.

The choice of modification depends heavily on the specific therapeutic target and the desired pharmacological outcome. While the free carboxyl group is often critical, its derivatization remains a key strategy for optimizing drug-like properties. researchgate.net

Bioisosteric Replacements of the Morpholine Ring

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of drug design. drugdesign.org The morpholine ring, while often beneficial, can be a site of metabolic breakdown. enamine.netpharmaceutical-business-review.com Therefore, replacing it with a bioisostere can be an effective strategy to improve metabolic stability, modulate lipophilicity, and enhance pharmacokinetic properties without losing the desired biological activity. enamine.netnih.gov

Several bioisosteric replacements for the morpholine ring have been investigated in drug discovery programs. These replacements aim to mimic the spatial arrangement and electronic properties of the morpholine oxygen and nitrogen atoms while offering improved drug-like characteristics.

| Bioisostere | Rationale for Replacement |

| Thiomorpholine | The sulfur atom is larger and less electronegative than oxygen, which can alter ring conformation, lipophilicity, and metabolic profile. |

| Piperazine | Replaces the oxygen with a second nitrogen atom, significantly changing the basicity (pKa) and hydrogen bonding potential of the ring. |

| Spiro-systems (e.g., Oxetane, Azetidine) | Introduces three-dimensionality (sp³ character), which can improve solubility and reduce planarity, often leading to better pharmacokinetic profiles. |

| Bicyclic and Bridged Analogues | These rigid structures lock the molecule into a specific conformation, which can enhance binding affinity and selectivity for a target receptor. |

Table 2: Common bioisosteric replacements for the morpholine ring and the rationale behind their use in drug design.

The goal of such replacements is to create analogues that retain or improve upon the parent molecule's efficacy while offering advantages in absorption, distribution, metabolism, and excretion (ADME) profiles. enamine.netpharmaceutical-business-review.com

Exploration of this compound as a Building Block in Drug Discovery

The this compound structure represents a valuable building block or starting scaffold for the synthesis of more complex molecules. nih.gov Its inherent features—a privileged heterocycle linked to a versatile acidic side chain—make it an attractive foundation for generating libraries of diverse compounds for high-throughput screening and lead optimization. nih.gov

Scaffold Hopping and Privileged Structures in Design

The morpholine ring is widely recognized as a "privileged structure" in medicinal chemistry. nih.govnih.gov This term describes molecular frameworks that are capable of binding to multiple, often unrelated, biological targets. The versatility of the morpholine scaffold allows it to be incorporated into compounds with a wide array of pharmacological activities. nih.gov

This privileged nature makes the this compound core an excellent starting point for "scaffold hopping." This drug design strategy involves modifying the central molecular core to create novel chemotypes while retaining the key pharmacophoric features necessary for biological activity. By using this compound as a template, chemists can design new molecules that explore different chemical space, potentially leading to compounds with novel intellectual property, improved selectivity, or better ADME properties.

Combinatorial Chemistry and Library Synthesis Approaches

The structure of this compound is well-suited for combinatorial chemistry and the parallel synthesis of large compound libraries. The reactive handles—the secondary amine within the morpholine ring (once formed) and the carboxylic acid—allow for the straightforward introduction of diverse substituents.

Efficient, solution-phase procedures have been developed for the preparation of large libraries of substituted morpholine derivatives. nih.gov In a typical approach, a common intermediate is synthesized in bulk, which is then reacted with various sets of building blocks to generate a large and diverse collection of final products. For example, a library of over 8,000 members was produced from a common morpholine-based intermediate, using different classes of reagents to introduce diversity. nih.gov This high-throughput synthesis, often aided by robotics, enables the rapid exploration of vast chemical space around the core scaffold. nih.gov

Furthermore, synthetic strategies are being developed to create more complex, three-dimensional scaffolds incorporating morpholine rings, such as bis-morpholine spiroacetals, which serve as starting points for assembling novel compound libraries with drug-like properties. chemrxiv.org These approaches are critical for modern drug discovery, providing a rich source of novel compounds for identifying new therapeutic leads.

Mechanism-Based Drug Design Incorporating this compound Scaffolds

The design of mechanism-based inhibitors often leverages scaffolds that can position functional groups precisely within an enzyme's active site to facilitate covalent bond formation or mimic a transition state. The this compound scaffold is a valuable starting point for such designs due to its combination of a flexible propanoic acid chain and a conformationally constrained morpholine ring. The morpholine ring, a common pharmacophore in medicinal chemistry, can enhance pharmacokinetic properties like solubility and metabolic stability, while the propanoic acid moiety provides a handle for interaction with catalytic residues or for further chemical modification. acs.orgnih.gov

In mechanism-based design, the goal is to create a molecule that is chemically transformed by its target enzyme into a reactive species, which then inactivates the enzyme. The this compound structure can be strategically modified to act as an inhibitor for specific enzyme classes. For instance, in the design of inhibitors for enzymes like 5-lipoxygenase (5-LOX), which is involved in inflammatory pathways, analogues of this scaffold have been investigated. nih.gov The propanoic acid group can mimic the carboxylic acid of the natural substrate, arachidonic acid, anchoring the inhibitor in the active site. The morpholine ring can occupy a hydrophobic pocket, and substituents on the scaffold can be designed to position a reactive group near key catalytic residues, leading to irreversible inhibition.

Research into inhibitors based on similar structures, such as 2-(3-benzoylphenyl)propanoic acid (a component of Ketoprofen), has provided a template for designing new 5-LOX inhibitors incorporating morpholine derivatives. nih.gov The design process involves using the known structure of the target's active site to guide the chemical modification of the lead scaffold. The morpholine group can be used to modulate the molecule's orientation and binding affinity, ensuring that the reactive part of the inhibitor is correctly positioned for the enzyme-catalyzed activation and subsequent inactivation reaction. This approach highlights the utility of the morpholine-propanoic acid framework in creating targeted, mechanism-based therapeutics.

Computational Chemistry and Cheminformatics in Lead Optimization

Computational techniques are integral to modern drug discovery, enabling the rapid evaluation and optimization of lead compounds. For analogues of this compound, computational chemistry and cheminformatics provide powerful tools to predict biological activity, understand drug-target interactions, and design novel derivatives with improved properties. nih.gov

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor. semanticscholar.org For this compound analogues, docking studies are crucial for visualizing how these molecules fit into the binding sites of their protein targets. These simulations help identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to binding affinity and selectivity.

For example, in studies of various kinase inhibitors, the morpholine ring has been shown to form critical hydrogen bonds with backbone residues in the hinge region of the ATP-binding site. mdpi.com Docking simulations of morpholinoquinazoline-based inhibitors targeting the PI3K/Akt/mTOR pathway revealed that the morpholine rings formed hydrogen bonds with key residues like Lys802, Asp964, and Val882. mdpi.com The quinazoline (B50416) core itself participated in hydrophobic interactions with residues such as Ile932. mdpi.com Similarly, docking of morpholine derivatives into the active site of 5-LOX has been used to predict their potential to interact with the enzyme. nih.gov

The below table summarizes representative interactions identified through docking studies for morpholine-containing compounds in the active sites of various protein targets.

| Target Protein | Ligand Scaffold Feature | Interacting Residue(s) | Type of Interaction |

| PI3Kα | Morpholine Ring | Val882 | Hydrogen Bond |

| PI3Kγ | Morpholine Ring | Lys802, Asp964 | Hydrogen Bond |

| PI3Kγ | Heterocyclic Core | Ile963 | Hydrophobic |

| 5-LOX | Propanoic Acid Moiety | Catalytic Iron | Coordination |

| 5-LOX | Phenyl Ring | Phe177, Leu414 | Hydrophobic |

This table is generated based on findings from studies on similar morpholine-containing scaffolds. nih.govmdpi.com

Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-receptor complex over time. MD simulations provide insights into the conformational changes that may occur upon ligand binding and can help refine the binding mode predicted by docking. researchgate.net For 2-aryl-quinoline-4-carboxylic acid derivatives, MD simulations have demonstrated stable binding and even enhanced affinity after conformational relaxation of the target enzyme. nih.gov These computational approaches are vital for the rational optimization of this compound analogues to enhance their binding affinity and specificity for a given biological target.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are essential for predicting the activity of untested compounds and for guiding the design of more potent analogues.

A QSAR study on a series of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives as antioxidants identified several key molecular descriptors that influence their activity. pensoft.netresearchgate.net Although the core is different, the presence of the morpholine-alkyl chain provides relevant insights for this compound analogues. The analysis found that antioxidant activity increases with:

A decrease in molecular area, volume, lipophilicity, and polarization. pensoft.netresearchgate.net

An increase in the magnitude of the dipole moment. pensoft.netresearchgate.net

An increase in the charge value on the morpholine ring's oxygen atom. pensoft.netresearchgate.net

A decrease in the charge on other heteroatoms in the molecule. pensoft.netresearchgate.net

These findings suggest that for the this compound scaffold, modifications that reduce molecular size and lipophilicity while enhancing polarity and specific electronic features on the morpholine oxygen could lead to more active compounds. The table below summarizes the key descriptors and their influence on the antioxidant activity of the studied morpholine derivatives.

| Molecular Descriptor | Influence on Antioxidant Activity | Implication for Design |

| Molecular Area/Volume | Negative Correlation | Smaller, more compact molecules are favored. |

| Lipophilicity (LogP) | Negative Correlation | Increased hydrophilicity may improve activity. |

| Polarization | Negative Correlation | Less polarizable molecules may be more active. |

| Dipole Moment | Positive Correlation | Higher dipole moments are beneficial. |

| Charge on Morpholine Oxygen | Positive Correlation | Enhancing the negative charge on this atom could increase potency. |

Data derived from QSAR analysis of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives. pensoft.netresearchgate.net

Such QSAR models serve as a theoretical foundation for the virtual screening and rational design of new, more potent analogues based on the this compound scaffold. researchgate.net

De novo drug design involves the computational creation of novel molecular structures with desired pharmacological properties, starting from atoms or molecular fragments. nih.gov The this compound scaffold is well-suited for use in de novo design strategies, either as a starting fragment to be elaborated upon or as a constraint within the generative process.

Fragment-based de novo design algorithms can use the morpholine-propanoic acid core as a building block. The algorithm would then explore the vast chemical space by adding different fragments to this core, aiming to optimize interactions with a specific target's binding site. The morpholine ring is considered a "privileged" scaffold because it is frequently found in approved drugs and can improve pharmacokinetic properties. acs.orgmdpi.com Its inclusion in a de novo design process can increase the likelihood of generating drug-like molecules.

Furthermore, QSAR models, like those described previously, can be integrated into de novo design algorithms as scoring functions. researchgate.net As the algorithm generates new structures, the QSAR model can predict their activity in real-time, guiding the generation process towards more potent compounds. For instance, an algorithm could be programmed to favor structures that have a lower molecular volume and a higher dipole moment, based on the findings from the QSAR study on morpholine derivatives. pensoft.netresearchgate.net

Recent advances in artificial intelligence and deep learning have led to sophisticated generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), for de novo design. nih.gov These models can be trained on large databases of known active molecules and then used to generate novel structures. By including known drugs containing the this compound scaffold in the training data, these algorithms can learn the chemical patterns associated with this privileged structure and generate diverse, novel analogues with a high probability of possessing desirable biological activities.

Biological Activities and Pharmacological Applications of 2 Morpholin 4 Ylpropanoic Acid Derivatives

Antiviral Research and Hepatitis B Virus (HBV) Capsid Inhibition

The inhibition of Hepatitis B Virus (HBV) capsid assembly is a key strategy in the development of new treatments for chronic hepatitis B. Derivatives of 2-Morpholin-4-ylpropanoic acid have been investigated as potent HBV capsid inhibitors.

Optimization of Anti-HBV Potency and Pharmacokinetic Profiles

This optimization led to a compound with desirable anti-HBV potency and an enhanced pharmacokinetic profile, demonstrating good systemic exposure and high oral bioavailability. journal-vniispk.ru

Reduction of Off-Target Effects (e.g., hERG Channel Inhibition, CYP Enzyme Induction)

A significant challenge in drug development is minimizing off-target effects that can lead to adverse events. A crucial aspect of the research on this compound derivatives has been the reduction of inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel and induction of Cytochrome P450 (CYP) enzymes. journal-vniispk.ru While initial morpholine (B109124) carboxyl analogues showed decreased hERG activity compared to the parent compound GLS4, they exhibited strong, concentration-dependent induction of CYP3A4. journal-vniispk.ru

In contrast, the introduction of a morpholine propionic acid moiety in HEC72702 successfully mitigated this issue. This specific derivative displayed no induction of CYP1A2, CYP3A4, or CYP2B6 enzymes, even at a high concentration of 10 μM. journal-vniispk.ru This marked a significant step towards a safer therapeutic candidate.

In Vitro and In Vivo Efficacy Studies in Viral Models

The anti-HBV efficacy of these derivatives has been validated through both in vitro and in vivo studies. In vitro assays confirmed the potent antiviral activity of compounds like HEC72702. journal-vniispk.ru

Subsequent in vivo studies in a hydrodynamic-injected (HDI) HBV mouse model further substantiated these findings. Treatment with HEC72702 resulted in a significant viral-load reduction of greater than 2 log. journal-vniispk.ru These promising results in preclinical models have positioned this derivative for further development as a potential treatment for chronic hepatitis B.

Neuroprotective Effects and Neurodegenerative Disease Research

While the morpholine scaffold is present in many compounds investigated for neurological disorders, extensive research has not specifically focused on this compound and its derivatives for neuroprotective applications. The following sections are based on the broader potential of morpholine-containing compounds, as direct evidence for the subject compound is not available in the current scientific literature.

Promotion of Neurite Outgrowth and Synaptogenesis

There is currently no scientific literature available that specifically investigates the effects of this compound or its derivatives on the promotion of neurite outgrowth and synaptogenesis.

Mitigation of Chemotherapy-Induced Neurotoxicity

There is currently no scientific literature available that specifically investigates the use of this compound or its derivatives for the mitigation of chemotherapy-induced neurotoxicity.

Antiproliferative and Anticancer Studies

The quest for novel anticancer agents has led to the investigation of various synthetic compounds, including derivatives of this compound. These studies have unveiled the potential of this chemical class to inhibit the growth of cancer cells through various mechanisms.

Derivatives incorporating the 2-morpholin-4-yl moiety within larger heterocyclic systems, such as quinoline and quinazoline (B50416) scaffolds, have demonstrated notable cytotoxic effects against a panel of human cancer cell lines.

For instance, a series of novel 2-morpholino-4-anilinoquinoline compounds were synthesized and evaluated for their anticancer potential against the HepG2 human liver cancer cell line. nih.govresearchgate.net Three of these compounds, designated as 3c, 3d, and 3e, showed the highest activity with IC50 values of 11.42 µM, 8.50 µM, and 12.76 µM, respectively. nih.govresearchgate.net An essential attribute for an anticancer drug is its ability to selectively target cancer cells without harming normal cells. In this context, compound 3e was noted for its increased activity while maintaining a degree of selectivity. nih.govresearchgate.net

Similarly, morpholine-substituted quinazoline derivatives have been evaluated for their cytotoxic potential against A549 (lung cancer), MCF-7 (breast cancer), and SHSY-5Y (neuroblastoma) cell lines. rsc.org Two compounds from this series, AK-3 and AK-10, exhibited significant cytotoxic activity. AK-3 displayed IC50 values of 10.38 µM, 6.44 µM, and 9.54 µM against A549, MCF-7, and SHSY-5Y cells, respectively. rsc.org Compound AK-10 was even more potent, with IC50 values of 8.55 µM, 3.15 µM, and 3.36 µM against the same cell lines. rsc.org Importantly, these compounds were found to be non-toxic to normal HEK293 cells at a concentration of 25 µM. rsc.org

Furthermore, other studies on 4-anilinoquinoline derivatives have reported potent antiproliferative activity. One study found that most of the synthesized 7-fluoro-4-anilinoquinolines and 8-methoxy-4-anilinoquinolines exhibited moderate to excellent activity against HeLa (cervical cancer) and BGC-823 (gastric cancer) cell lines, with some compounds showing superior activity to the reference drug gefitinib. mdpi.com

Table 1: Antiproliferative Activity of this compound Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 2-morpholino-4-anilinoquinoline 3c | HepG2 (Liver) | 11.42 nih.govresearchgate.net |

| 2-morpholino-4-anilinoquinoline 3d | HepG2 (Liver) | 8.50 nih.govresearchgate.net |

| 2-morpholino-4-anilinoquinoline 3e | HepG2 (Liver) | 12.76 nih.govresearchgate.net |

| Quinazoline derivative AK-3 | A549 (Lung) | 10.38 rsc.org |

| Quinazoline derivative AK-3 | MCF-7 (Breast) | 6.44 rsc.org |

| Quinazoline derivative AK-3 | SHSY-5Y (Neuroblastoma) | 9.54 rsc.org |

| Quinazoline derivative AK-10 | A549 (Lung) | 8.55 rsc.org |

| Quinazoline derivative AK-10 | MCF-7 (Breast) | 3.15 rsc.org |

The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in cancer therapy, and its inhibition is a key mechanism for many anticancer drugs. Quinazoline and quinoline derivatives, which can incorporate the this compound scaffold, are prominent classes of EGFR inhibitors. ekb.egamazonaws.comnih.gov

Numerous 4-anilinoquinazoline derivatives have been designed and synthesized as EGFR tyrosine kinase inhibitors (TKIs). amazonaws.com For example, a series of 4-anilinoquinazoline derivatives with substitutions at the 6 and 7 positions have been shown to be potent inhibitors of EGFR kinase. One such compound, 4-(3-bromoanilino)-6,7-diethoxyquinazoline, exhibited an exceptionally low IC50 value of 0.006 nM, highlighting its potent inhibitory effect on the EGFR tyrosine kinase. amazonaws.com Another study on quinazoline derivatives containing a semicarbazone moiety reported compounds with significant EGFR inhibition, with IC50 values as low as 0.05 nM and 0.1 nM. researchgate.net

Research has also focused on developing dual inhibitors that target both EGFR and other important kinases like VEGFR-2. This approach is believed to offer synergistic antitumor activity and potentially overcome resistance mechanisms. amazonaws.com The design of these molecules often involves the 4-anilinoquinazoline core.

The structural features of these derivatives play a crucial role in their binding to the EGFR kinase domain. Molecular docking studies have helped in understanding the interactions between these inhibitors and the active site of EGFR, guiding the design of more potent compounds. atlantis-press.com

Table 2: EGFR Kinase Inhibitory Activity of Related Derivatives

| Compound Class | Specific Derivative | IC50 (nM) |

|---|---|---|

| 4-Anilinoquinazoline | 4-(3-bromoanilino)-6,7-diethoxyquinazoline | 0.006 amazonaws.com |

| Quinazoline with semicarbazone | Compound 1i | 0.05 researchgate.net |

| Quinazoline with semicarbazone | Compound 1j | 0.1 researchgate.net |

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. Many anticancer agents exert their effects by inducing apoptosis in tumor cells. Derivatives containing the quinoline scaffold have been shown to trigger this cell death pathway.

One study on a quinoline derivative, PQ1, demonstrated its ability to induce apoptosis in T47D breast cancer cells. nih.govnih.gov The mechanism of action was found to involve the activation of both the extrinsic and intrinsic apoptotic pathways, evidenced by the activation of caspase-8 and caspase-9, respectively. nih.govnih.gov PQ1 treatment led to an increase in the pro-apoptotic protein Bax and the release of cytochrome c from the mitochondria, which are key events in the intrinsic pathway. nih.govresearchgate.net Furthermore, pre-treatment with caspase inhibitors was able to suppress the cell death induced by PQ1, confirming the caspase-dependent nature of the apoptosis. nih.govresearchgate.net

Another investigation into novel bis-quinoline derivatives found that they induced a significant increase in the sub-G1 cell population in U937 and HL60 leukemia cells, which is indicative of apoptosis. mdpi.com This was further confirmed by the activation of caspase-3 and positive staining with annexin-V-FITC. mdpi.com Similarly, quinazolinone–chalcone hybrids have been shown to induce apoptosis through the induction of caspase-3 and PARP-1 cleavage. rsc.org

Mechanistic studies on morpholine-substituted quinazoline derivatives AK-3 and AK-10 revealed that they cause cell death primarily through apoptosis and induce cell cycle arrest in the G1 phase in A549, MCF-7, and SHSY-5Y cancer cell lines. rsc.org

Enzyme Interactions and Biochemical Pathway Modulation

Beyond direct cytotoxicity and apoptosis induction, the therapeutic potential of this compound derivatives is also linked to their ability to interact with specific enzymes and modulate key cellular signaling pathways that are often dysregulated in cancer.

Research has shown that morpholine-containing derivatives can act as inhibitors of various enzymes implicated in cancer progression.

For example, a study on novel morpholine-acetamide derivatives identified compounds with significant inhibitory activity against carbonic anhydrase (CA). nih.gov Carbonic anhydrases are enzymes that are often overexpressed in hypoxic tumor microenvironments and contribute to cancer cell survival and proliferation. Compounds 1c, 1d, and 1h from this study showed CA inhibition with IC50 values of 8.80 µM, 11.13 µM, and 8.12 µM, respectively, with compound 1h being comparable to the standard inhibitor acetazolamide. nih.gov

In addition to EGFR, other receptor tyrosine kinases are important targets. Morpholine-benzimidazole-oxadiazole derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in angiogenesis. nih.gov Compound 5h from this series demonstrated potent VEGFR-2 inhibition with an IC50 of 0.049 µM, which was comparable to the reference drug sorafenib. nih.gov

Furthermore, quinoline derivatives have been found to be effective inhibitors of other enzymes like acetylcholinesterase (AChE) and human carbonic anhydrase isoforms I and II (hCA I and II). researchgate.net

The anticancer effects of this compound derivatives are often mediated by their influence on critical cellular signaling pathways that regulate cell growth, proliferation, and survival.

The PI3K/Akt/mTOR pathway is a central signaling cascade that is frequently hyperactivated in various cancers. The morpholine moiety is a key structural feature in several known PI3K inhibitors. researchgate.net For example, morpholine-based thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated as PI3K inhibitors. researchgate.net Flavonoids and other natural compounds have also been shown to exert their anticancer effects by inhibiting the PI3K/Akt/mTOR pathway. nih.gov The inhibition of this pathway can lead to reduced cell proliferation and the induction of apoptosis. nih.gov

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is another crucial regulator of inflammation, immunity, and cell survival, and its dysregulation is linked to cancer development. nih.gov Studies have shown that certain compounds can modulate this pathway. For instance, a morpholide derivative of oleanolic oxime was found to be a potent modulator of NF-κB in HepG2 cells, significantly reducing its expression and activation. nih.gov Propionic acid, a short-chain fatty acid, has also been shown to reduce NF-κB transactivation in inflamed HepG2 cells. mdpi.com The inhibition of the NF-κB pathway can suppress the expression of pro-inflammatory and anti-apoptotic genes, thereby contributing to the anticancer effects of these compounds.

Advanced Characterization Techniques in 2 Morpholin 4 Ylpropanoic Acid Research

Spectroscopic Methods for Structural Elucidation

Spectroscopy is a cornerstone of chemical analysis, providing definitive information about the molecular structure of a compound by observing its interaction with electromagnetic radiation. For "2-Morpholin-4-ylpropanoic acid," techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are routinely employed to confirm its structural integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy identifies the chemical environment of hydrogen atoms (protons). In "this compound," the spectrum would show distinct signals for the protons of the morpholine (B109124) ring, the propanoic acid backbone, and the carboxylic acid group. The acidic proton of the carboxyl group (–COOH) is typically observed as a broad singlet at a downfield chemical shift, often in the range of 10-13 ppm. libretexts.orgdocbrown.info The protons on the carbon adjacent to the nitrogen and oxygen atoms of the morpholine ring would appear at characteristic chemical shifts, influenced by the electronegativity of these heteroatoms.

¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in "this compound" gives a distinct signal. The carbonyl carbon of the carboxylic acid is particularly noteworthy, appearing significantly downfield (typically ~170-180 ppm) due to its electronic environment. libretexts.org The carbon atoms of the morpholine ring and the propanoic acid chain would resonate at chemical shifts indicative of their bonding and proximity to electron-withdrawing groups.

| Atom Type | Position | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |

|---|---|---|---|

| Carboxyl | -COOH | ~10-13 (broad singlet) | ~170-180 |

| Morpholine Ring | -CH₂-N- | ~2.5-3.0 | ~50-55 |

| -CH₂-O- | ~3.5-4.0 | ~65-70 | |

| Propanoic Acid Chain | -CH(N)- | ~3.0-3.5 | ~60-65 |

| -CH₃ | ~1.2-1.5 | ~15-20 |

Note: The exact chemical shifts can vary based on the solvent used and the presence of the hydrochloride salt form.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. unimi.itmdpi.com

For "this compound" (molecular formula C₇H₁₃NO₃), the expected monoisotopic mass is approximately 159.09 g/mol . In MS analysis, the compound is typically ionized, often by protonation to form the [M+H]⁺ ion, which would be observed at an m/z value corresponding to its molecular weight plus the mass of a proton. uni.lu Analysis of the hydrochloride salt (C₇H₁₄ClNO₃) would yield a molecular weight of approximately 195.64 g/mol . biosynth.comcymitquimica.comsigmaaldrich.com HRMS can confirm the molecular formula by measuring the mass with very high precision, distinguishing it from other compounds with the same nominal mass. unimi.it

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | C₇H₁₄NO₃⁺ | 160.09682 |

| [M+Na]⁺ | C₇H₁₃NNaO₃⁺ | 182.07876 |

| [M-H]⁻ | C₇H₁₂NO₃⁻ | 158.08226 |

Data sourced from predicted values for the free base form. uni.lu

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of "this compound" would display characteristic absorption bands confirming its key structural features.

The most prominent features would be associated with the carboxylic acid group. libretexts.org A very broad absorption band is expected in the range of 2500–3300 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid. libretexts.orgdocbrown.info Additionally, a strong, sharp absorption peak corresponding to the carbonyl (C=O) stretching vibration would appear between 1710 and 1760 cm⁻¹. libretexts.org Other significant absorptions would include C-H stretching from the alkyl portions, C-N stretching, and C-O-C stretching from the morpholine ether linkage.

| Functional Group | Vibration | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (very broad) |

| Carbonyl | C=O Stretch | 1710 - 1760 (strong) |

| Alkyl | C-H Stretch | 2850 - 3000 |

| Ether (Morpholine) | C-O-C Stretch | 1070 - 1150 |

| Amine (Morpholine) | C-N Stretch | 1020 - 1250 |

Ranges are based on general values for the specified functional groups. libretexts.orgdocbrown.info

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination

Chromatography is essential for separating components of a mixture, making it a critical tool for assessing the purity of synthesized compounds and for resolving enantiomers.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of non-volatile compounds like "this compound." In a typical Reverse-Phase HPLC (RP-HPLC) method, the compound is passed through a column (commonly a C18 column) with a liquid mobile phase. pensoft.net The purity of the sample is determined by the presence of a single major peak in the resulting chromatogram; any additional peaks would indicate impurities. pensoft.netchromatographyonline.com The area of the main peak relative to the total area of all peaks provides a quantitative measure of purity.

For chiral molecules like "(S)-2-Morpholin-4-ylpropanoic acid," determining the enantiomeric excess (% ee) is crucial. This is accomplished using chiral HPLC, which employs a chiral stationary phase (CSP). nih.gov The CSP interacts differently with each enantiomer, causing them to travel through the column at different rates and elute at different times. tcichemicals.com This separation allows for the quantification of each enantiomer in a mixture, thereby providing a precise measurement of the enantiomeric excess.

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, direct analysis of carboxylic acids like "this compound" by GC can be challenging due to their low volatility and polar nature, which can lead to poor peak shape (tailing) and low sensitivity. cerealsgrains.org

To overcome these issues, derivatization is often employed. The carboxylic acid group can be converted into a more volatile ester (e.g., a methyl or ethyl ester), which is more amenable to GC analysis. cerealsgrains.org In some cases, GC is coupled with Mass Spectrometry (GC-MS), which combines the separation power of GC with the identification capabilities of MS. researchgate.net This approach can be used to detect and quantify the compound, especially after a suitable derivatization step has been performed to enhance its volatility and thermal stability. researchgate.net

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org This technique is paramount in unequivocally establishing the absolute stereochemistry of chiral centers and providing a detailed analysis of the molecule's conformation in the solid state.

For this compound, which possesses a chiral center at the second carbon of the propanoic acid chain, single-crystal X-ray diffraction would provide irrefutable proof of the spatial arrangement of the substituents around this carbon. This is particularly crucial for resolving any ambiguities that may arise from other analytical methods regarding the (R) or (S) configuration. The process involves irradiating a single crystal of the compound with a beam of X-rays and analyzing the resulting diffraction pattern. wikipedia.org This pattern is then used to generate an electron density map, from which the precise positions of all atoms in the crystal lattice can be determined.

The analysis would also reveal the preferred conformation of the morpholine ring. Typically, morpholine rings adopt a stable chair conformation to minimize steric strain. nih.gov X-ray crystallographic data would confirm this and provide precise bond lengths, bond angles, and torsion angles for the entire molecule. This information is fundamental for understanding intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing and influence the compound's physical properties.

While specific crystallographic data for this compound is not widely published, a hypothetical data table based on a typical analysis is presented below.

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 1055.2 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.225 |

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry)

Thermal analysis techniques are essential for characterizing the physicochemical properties of a material as a function of temperature. Differential Scanning Calorimetry (DSC) is a primary tool in this category, measuring the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program. infinitiaresearch.com This analysis provides critical information on thermal transitions such as melting, crystallization, and glass transitions.

When applied to this compound, DSC analysis would yield a thermogram showing a distinct endothermic peak corresponding to its melting point. The sharpness and temperature of this peak are indicative of the compound's purity; a sharp peak at a specific temperature suggests a high degree of purity. The enthalpy of fusion, calculated from the area of the melting peak, provides further insight into the energetics of the crystal lattice.

| Thermal Property | Hypothetical Value |

| Melting Point (Tₘ) | 145-148 °C |

| Enthalpy of Fusion (ΔHբ) | 25.8 kJ/mol |

| Onset of Decomposition | > 220 °C |

Elemental Analysis and Combustion Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. preparatorychemistry.com For an organic molecule like this compound, combustion analysis is the standard method. youtube.com In this process, a precisely weighed sample of the compound is burned in an excess of oxygen. The combustion products, primarily carbon dioxide (CO₂) and water (H₂O), are collected and weighed. The amounts of carbon and hydrogen in the original sample can then be calculated from the masses of CO₂ and H₂O, respectively. preparatorychemistry.comyoutube.com If the compound contains other elements, such as nitrogen, specific detectors are used to quantify them.

The primary goal of elemental analysis is to verify that the empirical formula of the synthesized compound matches its theoretical formula (C₇H₁₃NO₃). uni.lu A close correlation between the experimentally determined mass percentages of the elements and the calculated values provides strong evidence for the compound's identity and purity. Any significant deviation could indicate the presence of impurities or residual solvents.

The theoretical elemental composition of this compound is presented in the table below for comparison with experimental results.

| Element | Theoretical Mass Percentage (%) |

| Carbon (C) | 52.82 |

| Hydrogen (H) | 8.23 |

| Nitrogen (N) | 8.80 |

| Oxygen (O) | 30.15 |

Future Directions and Translational Research for 2 Morpholin 4 Ylpropanoic Acid

Development of Novel Prodrug Strategies for Enhanced Bioavailability

A significant hurdle in drug development is achieving adequate oral bioavailability. nih.gov The prodrug approach, where an inactive or less active molecule is chemically modified to be converted into the active drug within the body, is a well-established strategy to overcome this challenge. mdpi.commdpi.com For 2-morpholin-4-ylpropanoic acid, its carboxylic acid group presents an ideal handle for creating prodrugs, particularly ester and amide derivatives.

Ester prodrugs are a common strategy to mask the polar carboxylic acid group, thereby increasing lipophilicity and enhancing membrane permeability. scirp.orgnih.gov This modification can lead to improved oral absorption. mdpi.com Once absorbed, these ester prodrugs are designed to be rapidly hydrolyzed by ubiquitous esterase enzymes in the body to release the active this compound. mdpi.comscirp.org The choice of the alcohol used to form the ester is critical and can be tailored to fine-tune the rate of hydrolysis and the physicochemical properties of the prodrug. nih.gov

Amide prodrugs represent another viable strategy. While generally more stable to hydrolysis than esters, amide prodrugs can be designed for targeted release by specific enzymes like peptidases. wuxiapptec.comewadirect.com For instance, creating an amide linkage with an amino acid could leverage amino acid transporters in the gut to improve absorption. mdpi.comwuxiapptec.com This approach has been successful for other drugs, such as in the design of valacyclovir, the L-valyl ester prodrug of acyclovir, which demonstrates significantly improved oral bioavailability. mdpi.com

Advanced prodrug strategies could also involve linking the molecule to promoieties that target specific uptake transporters in the gastrointestinal tract, such as peptide transporters (PepT1) or apical sodium-dependent bile acid transporters (ASBT). nih.gov This "targeted-prodrug" approach offers the potential for enhanced absorption and tissue-specific delivery. mdpi.com

Targeted Drug Delivery Systems for this compound Derivatives

Targeted drug delivery systems aim to concentrate a therapeutic agent at the site of action, thereby increasing efficacy and reducing off-target effects. frontiersin.org For derivatives of this compound, several nanocarrier-based strategies could be explored.

Nanoparticle-Based Systems: Biodegradable polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA) or polylactic acid (PLA), can encapsulate drug molecules. nih.gov These nanoparticles can protect the drug from degradation, control its release, and be designed to accumulate in specific tissues, such as tumors, through the enhanced permeability and retention (EPR) effect. nih.gov The surface of these nanoparticles can also be modified with specific ligands (e.g., antibodies, peptides) to actively target receptors that are overexpressed on diseased cells. cancerbiomed.org

Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility and stability. cancerbiomed.org While this compound itself is likely water-soluble, more lipophilic derivatives could benefit from formulation with cyclodextrins to improve their pharmaceutical properties.

pH-Responsive Systems: The microenvironment of certain diseases, such as cancer, is often acidic compared to healthy tissue. This pH difference can be exploited for targeted drug release. rsc.org Derivatives of this compound could be incorporated into pH-sensitive nanoparticles that are stable at physiological pH (7.4) but release their payload in the acidic tumor microenvironment. cancerbiomed.org

Combination Therapies Involving this compound Analogues

Combination therapy, the use of two or more drugs, is a cornerstone of treatment for complex diseases like cancer. insidescientific.comnih.gov This approach can enhance therapeutic efficacy, overcome drug resistance, and allow for lower doses of individual agents, potentially reducing toxicity. insidescientific.comtandfonline.com

Preclinical studies are essential for identifying synergistic or additive interactions between drugs before moving to clinical trials. insidescientific.com For analogues of this compound, which may be developed as small molecule inhibitors of specific cellular pathways, combination therapy could be a promising avenue. frontiersin.orgnih.gov For example, if a derivative targets a particular signaling pathway, it could be combined with a cytotoxic chemotherapy agent. spandidos-publications.com Numerous preclinical studies have demonstrated the potential of combining targeted agents with traditional chemotherapy. spandidos-publications.commdpi.com

The rationale for combination therapy is often based on targeting different, complementary pathways involved in the disease process. insidescientific.com For instance, an analogue of this compound that inhibits a cell proliferation pathway could be combined with an agent that induces apoptosis or inhibits angiogenesis. spandidos-publications.com The development of such combination therapies would require extensive preclinical evaluation in cell lines and animal models to determine optimal drug ratios and schedules. tandfonline.com

Clinical Translation Potential and Preclinical Development Challenges

The path from a promising preclinical compound to a clinically approved drug is long, costly, and fraught with challenges. researchgate.netfrontiersin.org For this compound and its derivatives, several key hurdles must be overcome.

A major challenge in drug development is the high failure rate of clinical trials, often due to a lack of efficacy or unforeseen toxicity in humans, despite promising preclinical data. nih.govbohrium.com This "translation gap" can be attributed to several factors, including the limitations of preclinical models. drugtargetreview.comnih.gov Animal models, while essential, may not fully recapitulate the complexity of human diseases or predict human pharmacokinetics and toxicity. nih.govnih.gov The genetic homogeneity of animal models used in preclinical research is in stark contrast to the diverse genetic makeup of the human patient population. nih.gov

Thorough preclinical characterization is therefore crucial. This includes comprehensive evaluation of the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential for toxicity. wuxiapptec.com For small molecules, understanding their metabolic stability and potential for drug-drug interactions is critical. wuxiapptec.com

Furthermore, the lack of robust pharmacodynamic biomarkers—indicators of a drug's biological effect—can hinder clinical development. ecancer.org Identifying and validating such biomarkers during preclinical studies can provide an early indication of a drug's activity in humans and help in dose selection for clinical trials. ecancer.org

Exploration of New Therapeutic Areas

The morpholine (B109124) heterocycle is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates across a wide range of therapeutic areas. e3s-conferences.orgresearchgate.net This is due to its favorable properties, including its ability to improve solubility and metabolic stability. nih.govacs.org Consequently, derivatives of this compound have the potential for application in various diseases.

Research has shown that morpholine-containing compounds are being investigated for:

Central Nervous System (CNS) Disorders: The morpholine ring can improve a compound's ability to cross the blood-brain barrier, a critical property for drugs targeting the CNS. nih.govacs.org Morpholine derivatives are being explored for conditions like mood disorders, pain, and neurodegenerative diseases. nih.govacs.org

Oncology: The development of morpholine-containing anticancer drugs is an active area of research. nih.govacs.org These compounds are being designed to inhibit key targets in cancer cell growth and survival, such as protein kinases. nih.gov

Infectious Diseases: The morpholine scaffold is present in some antibacterial and antifungal agents. e3s-conferences.org

The versatility of the this compound structure allows for the synthesis of diverse chemical libraries, which can then be screened against a wide array of biological targets to identify new therapeutic applications. frontiersin.org

Intellectual Property and Patent Landscape Analysis

The intellectual property landscape provides insights into the commercial and research interest in a particular chemical scaffold. A search of patent databases reveals that compounds containing the this compound moiety have been included in patent applications. For instance, patent WO2016002918A1 mentions "(2S)-2-morpholin-4-ylpropanoic acid hydrochloride" in the context of manufacturing processes for indole (B1671886) compounds. google.com Another patent, CN102483572B, lists "2-methyl-2-morpholin-4-ylpropanoic acid;hydrochloride" within a list of compounds. google.com

The existence of such patents indicates that this chemical entity is being used by researchers in the development of new technologies and potential products. Securing patent protection is a critical step in the drug development process, as it provides a period of market exclusivity that is necessary to recoup the substantial investment required to bring a new drug to market. researchgate.netvaia.com The patentability of new derivatives of this compound will depend on their novelty, non-obviousness, and utility.

Ethical Considerations in Chemical Synthesis and Biological Testing

The synthesis and biological evaluation of new chemical entities like this compound derivatives are governed by important ethical principles. solubilityofthings.com Chemists and researchers have a responsibility to consider the potential risks and benefits of their work. worldscientific.comresearchgate.net

Chemical Synthesis: The synthesis of novel compounds carries inherent risks, both to the researchers handling the chemicals and to the environment. solubilityofthings.comhyle.org Ethical chemical practice involves prioritizing safety in the laboratory, minimizing the generation of hazardous waste by employing principles of green chemistry, and considering the environmental impact of the entire synthetic process. vaia.comsolubilityofthings.com The ultimate responsibility for a new substance and any potential harm it may cause is a significant ethical consideration. researchgate.nethyle.org

Biological Testing: Preclinical testing, particularly studies involving animals, must be conducted under strict ethical guidelines. srce.hr The principles of the 3Rs (Replacement, Reduction, and Refinement) are central to the ethical use of animals in research. modernvivo.com This means using non-animal methods where possible, reducing the number of animals used to the minimum necessary to obtain scientifically valid results, and refining procedures to minimize any pain or distress. modernvivo.com

Furthermore, the translation of preclinical findings to human clinical trials must be ethically sound. nih.gov A clinical trial should only be initiated when there is a solid preclinical basis to support the hypothesis that the potential benefits of the intervention outweigh the risks to the participants. nih.gov Transparency in reporting all results, both positive and negative, is an ethical imperative to ensure that the scientific community can build upon the knowledge gained and to justify the participation of human subjects in research. nih.gov

Q & A

Q. How should researchers address discrepancies in bioactivity data for this compound across different assay platforms?

- Methodological Answer : Standardize assay conditions (pH 7.4 buffer, 37°C) and validate with positive controls. Use Bland-Altman plots to compare inter-platform variability. Apply multivariate analysis (PCA) to identify confounding factors (e.g., solvent DMSO concentration, cell passage number) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.